molecular formula C5H9ClN4O B13497110 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B13497110
M. Wt: 176.60 g/mol
InChI Key: GSUBSHVGFCUTBQ-UHFFFAOYSA-N
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Description

3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a versatile compound with significant applications in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the amino and carboxamide groups enhances its reactivity and utility in different chemical processes.

Preparation Methods

The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, pyrazoles can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the amino and carboxamide groups, which can participate in nucleophilic and electrophilic reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for condensation reactions . Major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can reversibly block pest GABA-A receptors, disrupting the activity of the insect’s central nervous system and causing hyperexcitation of nerves and muscles . This mechanism highlights its potential as an effective insecticide.

Comparison with Similar Compounds

3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can be compared with other similar compounds, such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride and 3-amino-5-methyl-1H-pyrazole . These compounds share the pyrazole ring structure but differ in their substituents, which influence their reactivity and applications. The unique combination of amino and carboxamide groups in this compound enhances its versatility and makes it a valuable compound in various fields.

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

5-amino-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C5H8N4O.ClH/c1-9-3(5(7)10)2-4(6)8-9;/h2H,1H3,(H2,6,8)(H2,7,10);1H

InChI Key

GSUBSHVGFCUTBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N.Cl

Origin of Product

United States

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